

N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 structure

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5

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An In-depth Technical Guide to **N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5** A Fluorescent Linker for Advanced Bioconjugation and PROTAC Development

Abstract

N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 is a highly specialized, heterobifunctional molecule designed for the cutting edge of chemical biology and therapeutic development. It integrates a far-red Cyanine5 (Cy5) fluorophore with a flexible, hydrophilic dual polyethylene glycol (PEG) linker system. This architecture provides an exceptional combination of aqueous solubility, biocompatibility, and sensitive fluorescent tracking. Primarily leveraged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a sophisticated building block that enables not only the linkage of two distinct biological ligands but also the subsequent visualization and quantitative analysis of the resulting conjugate. This guide provides an in-depth examination of its molecular structure, the scientific rationale behind its design, and detailed protocols for its application in PROTAC development and associated biophysical assays.

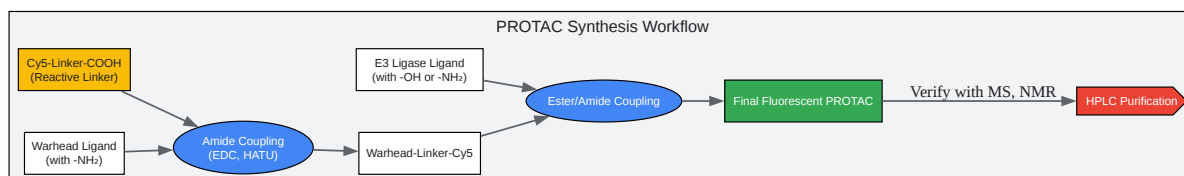
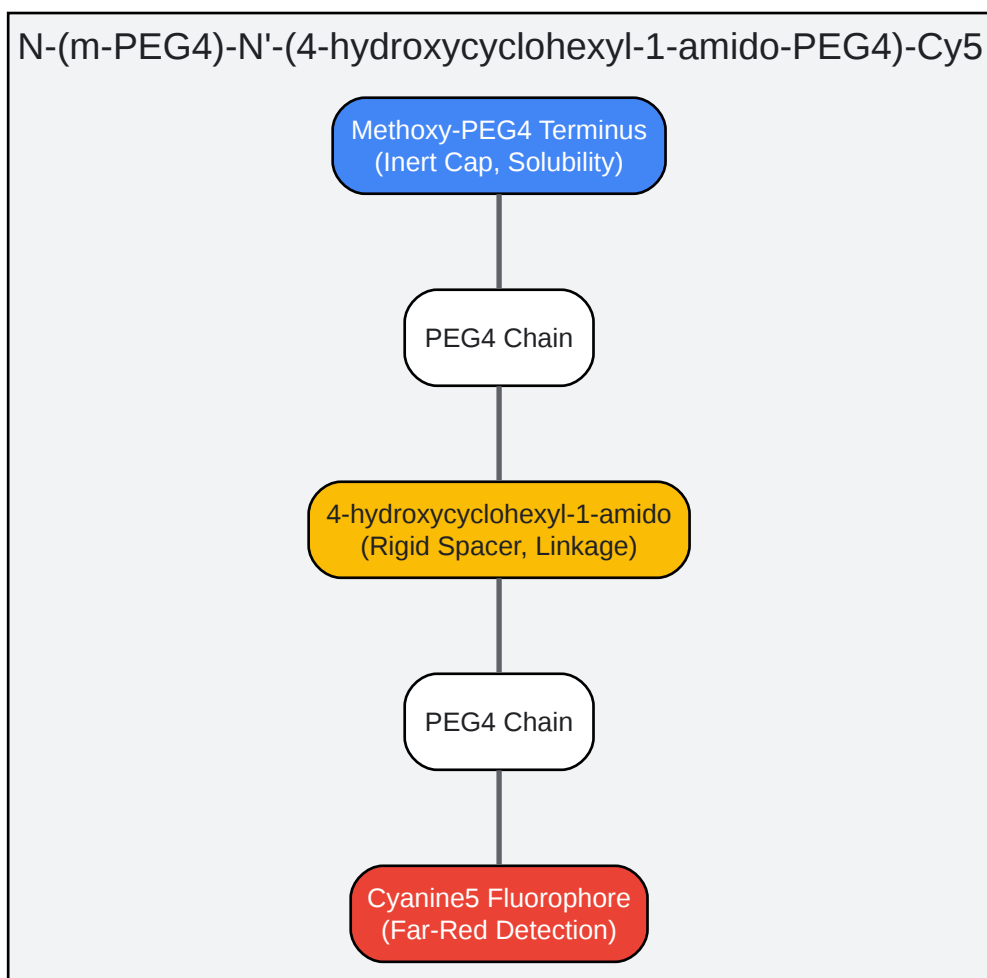
Part 1: Molecular Architecture and Physicochemical Properties

The functionality of **N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5** arises from the synergistic interplay of its distinct chemical moieties. Understanding this structure is key to exploiting its full potential.

Structural Analysis

The molecule can be deconstructed into three core components:

- **Cyanine5 (Cy5) Core:** The fluorophore responsible for the molecule's optical properties. Cy5 is a bright and photostable dye that absorbs and emits in the far-red region of the spectrum, a critical feature for minimizing background autofluorescence in biological assays.^{[1][2][3]}
- **Dual PEG4 Linkers:** Two tetra-polyethylene glycol units provide a flexible, hydrophilic spacer. This PEGylation is crucial for enhancing the aqueous solubility of the often-hydrophobic Cy5 dye and any conjugated ligands.^{[4][5]} The defined length of the PEG chains is instrumental in spanning the distance required for effective ternary complex formation in applications like PROTACs.
- **Central Linkage Group:** A 4-hydroxycyclohexyl-1-amido group serves as a central scaffold. The cyclohexyl ring introduces a degree of conformational rigidity compared to a purely linear PEG chain, which can help maintain an optimal spatial orientation between conjugated moieties. The hydroxyl (-OH) group offers a potential site for hydrogen bonding or further derivatization, while the methoxy (-OCH₃) group on the opposing PEG chain provides a chemically inert terminus.



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Caption: Conceptual workflow for fluorescent PROTAC synthesis.

Protocol: Synthesis of a Fluorescent PROTAC

This protocol describes a general method for conjugating amine-containing warhead and E3 ligase ligands to a carboxylic acid-terminated version of the Cy5 linker.

Self-Validation: Each step includes a validation checkpoint (e.g., TLC, LC-MS) to ensure the reaction has proceeded as expected before moving to the next, preventing the waste of valuable reagents.

- Reagent Preparation:
 - Dissolve the amine-functionalized warhead ligand and the Cy5-linker-acid (1.0 eq) in anhydrous DMF or DMSO.
 - Prepare a solution of a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) in the same solvent.
- First Conjugation (Warhead to Linker):
 - Add the coupling agent/base solution to the warhead/linker mixture dropwise while stirring at room temperature.
 - Allow the reaction to proceed for 2-4 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the intermediate product.
 - Upon completion, quench the reaction with a small amount of water.
 - Purify the Warhead-Linker-Cy5 intermediate using reverse-phase HPLC. The bright blue/purple color of the Cy5 tag allows for easy visual tracking of the correct fraction.

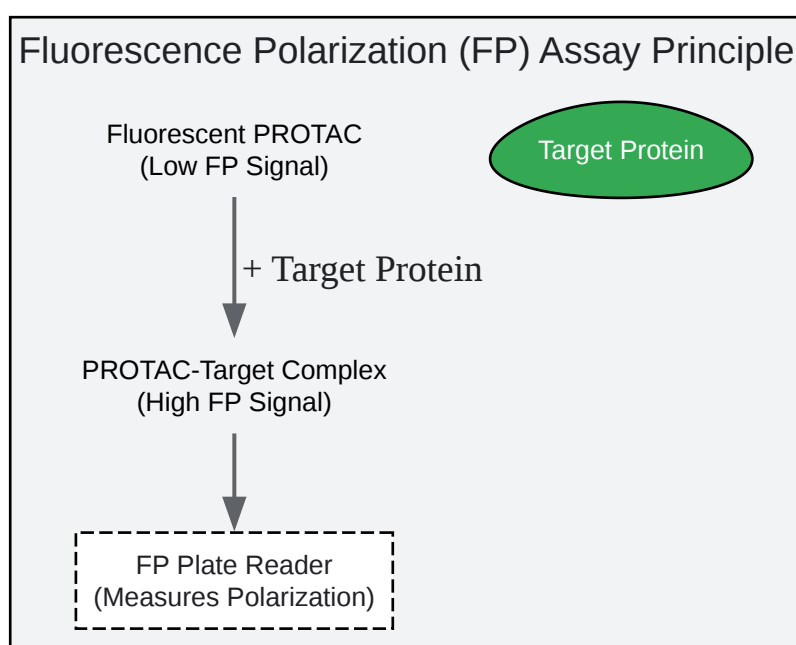
[6]Lyophilize the pure fractions.
- Second Conjugation (Intermediate to E3 Ligase Ligand):
 - This step assumes the E3 ligase ligand is being attached via a different functional group on the linker, or that the linker itself was heterobifunctional to begin with. The process mirrors the first conjugation, using appropriate coupling chemistry for the available functional groups.

- Activate and react the purified Warhead-Linker-Cy5 intermediate with the E3 ligase ligand using the relevant chemical strategy.
- Monitor the reaction to completion via LC-MS.
- Final Purification and Characterization:
 - Perform a final purification of the complete PROTAC molecule using reverse-phase HPLC.
 - Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) to verify the molecular weight and NMR spectroscopy to confirm the structure.

Part 3: Application Protocol: Fluorescence Polarization (FP) Assay

The intrinsic fluorescence of the Cy5 tag makes the resulting PROTAC an ideal probe for quantitative binding studies using Fluorescence Polarization (FP). FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. [7] A small, free-tumbling fluorescent PROTAC has low polarization, while the large, slow-tumbling PROTAC-target protein complex has high polarization.

Principle of FP for Binding Analysis



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Caption: Binding event leads to a measurable increase in FP.

Detailed Step-by-Step Methodology

This protocol is designed for determining the binding affinity (K_d) of the fluorescent PROTAC to its target protein in a 384-well plate format. [8] Trustworthiness: The protocol includes essential controls (P_{min} , P_{max}) to establish a robust assay window, ensuring the reliability of the generated data.

- Reagent Preparation:
 - Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4). Ensure all components are filtered.
 - Fluorescent PROTAC Solution: Prepare a 2X working solution of the fluorescent PROTAC in assay buffer. The final concentration should be low (e.g., 1-10 nM) and well below the expected K_d to avoid ligand depletion artifacts.
 - Target Protein Solution: Prepare a 2X serial dilution series of the target protein in assay buffer. The highest concentration should be at least 10-20 times the expected K_d .
- Assay Plate Setup:
 - Use a low-volume, black, non-binding surface 384-well plate to minimize background and non-specific binding. [8] * P_{min} Wells (Minimum Polarization): Add 10 μ L of 2X fluorescent PROTAC solution and 10 μ L of assay buffer (no protein).
 - P_{max} Wells (Maximum Polarization): Add 10 μ L of 2X fluorescent PROTAC solution and 10 μ L of the highest concentration of the 2X target protein solution.
 - Titration Wells: Add 10 μ L of 2X fluorescent PROTAC solution to each well. Then add 10 μ L of each concentration from the 2X target protein serial dilution series.
 - Perform all additions in triplicate.
- Incubation:

- Seal the plate to prevent evaporation.
- Incubate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
- Measurement:
 - Use a microplate reader equipped with FP capabilities.
 - Set the excitation and emission wavelengths appropriate for Cy5 (e.g., Ex: 630±10 nm, Em: 680±20 nm).
 - Calibrate the instrument's G-factor using a reference fluorophore if necessary. [7] *
Measure the parallel and perpendicular fluorescence intensities to calculate the polarization value (in millipolarization units, mP).
- Data Analysis:
 - Average the triplicate mP values for each protein concentration.
 - Plot the mP values against the logarithm of the target protein concentration.
 - Fit the resulting sigmoidal curve using a one-site binding model in a suitable software (e.g., GraphPad Prism, Origin) to determine the equilibrium dissociation constant (Kd).

Conclusion

N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 is more than a mere chemical reagent; it is an enabling technology for sophisticated drug discovery and chemical biology research. Its well-conceived structure provides a trifecta of benefits: the enhanced solubility and optimal spacing from its PEGylated backbone, the sensitive and biologically-friendly detection from its Cy5 fluorophore, and the structural integrity from its central cyclohexyl linker. For researchers developing advanced bioconjugates like PROTACs, this molecule streamlines synthesis, simplifies purification, and unlocks powerful analytical methodologies such as fluorescence microscopy and polarization assays, thereby accelerating the path from molecular design to functional validation.

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